

An In-depth Technical Guide to Vinyl Palmitate

(CAS Number: 693-38-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl palmitate*

Cat. No.: *B1583765*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl palmitate (CAS: 693-38-9), also known as hexadecanoic acid ethenyl ester, is a vinyl ester monomer characterized by a long C16 alkyl chain derived from palmitic acid. This unique structure, combining a reactive vinyl group with a hydrophobic fatty acid tail, imparts specific physicochemical properties that make it a valuable monomer in polymer science and a potential component in various specialized applications, including the development of novel materials for the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of **vinyl palmitate**, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

Vinyl palmitate is a white to almost white solid at room temperature, characterized by its low water solubility and good solubility in many organic solvents. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Vinyl Palmitate

Property	Value	Reference(s)
CAS Number	693-38-9	[1] [2]
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1] [2]
Molecular Weight	282.46 g/mol	[1] [2]
Appearance	White to almost white powder or lump	[3] [4]
Melting Point	22 - 27 °C	[1] [3] [4] [5]
Boiling Point	162 °C @ 2 Torr; 354.6 °C @ 760 mmHg	[1] [5]
Density	0.8612 - 0.871 g/cm ³ @ 20 °C	[1] [5]
Flash Point	22 °C	[5]

Table 2: Solubility and LogP of Vinyl Palmitate

Property	Value	Reference(s)
Water Solubility	0.004983 mg/L @ 25 °C (estimated)	[6]
Solubility in Organic Solvents	Slightly soluble in methanol	[3] [4] [5]
LogP (Octanol/Water Partition Coefficient)	7.762 (estimated)	[4] [6]

Table 3: Spectroscopic Data References for Vinyl Palmitate

Spectroscopic Data	Reference(s)
¹ H NMR	[5]
¹³ C NMR	[7]
Infrared (IR) Spectroscopy	[7] [8]
Mass Spectrometry (MS)	[2] [7]

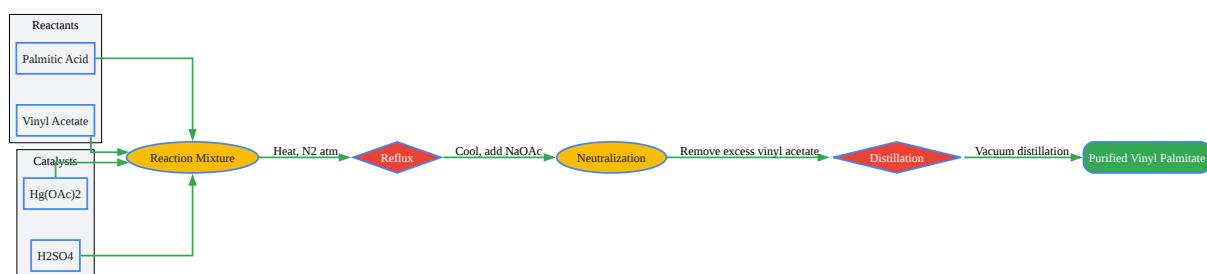
Synthesis and Purification

The most common laboratory-scale synthesis of **vinyl palmitate** involves the transvinylation of palmitic acid with vinyl acetate. This reaction is typically catalyzed by a mercury(II) or palladium salt.

Experimental Protocol: Synthesis via Transvinylation

This protocol is adapted from established procedures for the synthesis of vinyl esters.

Materials:


- Palmitic acid
- Vinyl acetate (freshly distilled)
- Mercuric acetate (Hg(OAc)_2)
- 100% Sulfuric acid (H_2SO_4) or another suitable catalyst
- Sodium acetate trihydrate ($\text{NaOAc}\cdot 3\text{H}_2\text{O}$)
- Nitrogen gas supply
- Standard reflux and distillation glassware

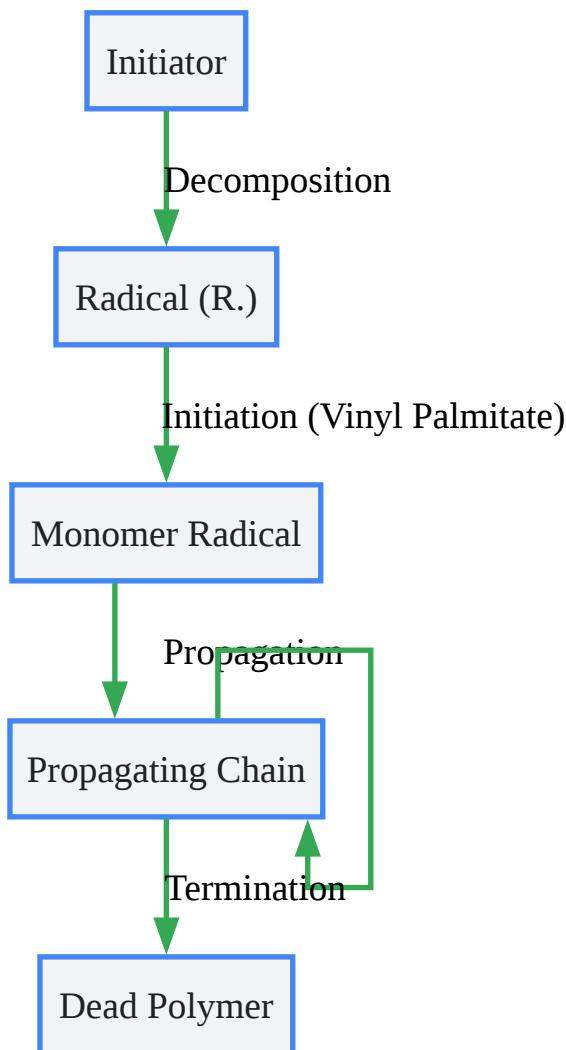
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve palmitic acid in an excess of freshly distilled vinyl acetate. The molar ratio of vinyl acetate to

palmitic acid is typically between 2:1 and 4:1.[9]

- Add a catalytic amount of mercuric acetate (e.g., 1-2% by weight of the fatty acid).
- Carefully add a drop of 100% sulfuric acid as a co-catalyst.
- Heat the mixture to reflux (approximately 72-73 °C) under a nitrogen atmosphere for 3-4 hours to prevent polymerization.
- After the reaction is complete, cool the mixture and add a small amount of sodium acetate to neutralize the sulfuric acid catalyst.
- Remove the excess vinyl acetate by distillation at atmospheric pressure.
- The crude **vinyl palmitate** can then be purified by vacuum distillation.

[Click to download full resolution via product page](#)


Figure 1: Experimental workflow for the synthesis of **vinyl palmitate**.

Reactivity and Polymerization

The vinyl group in **vinyl palmitate** allows it to undergo polymerization, primarily through free-radical mechanisms. The resulting polymer, poly(**vinyl palmitate**), is a hydrophobic material with properties dictated by its long alkyl side chains.

Free-Radical Polymerization

Free-radical polymerization of **vinyl palmitate** is initiated by the thermal or photochemical decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. The polymerization proceeds through initiation, propagation, and termination steps.

[Click to download full resolution via product page](#)

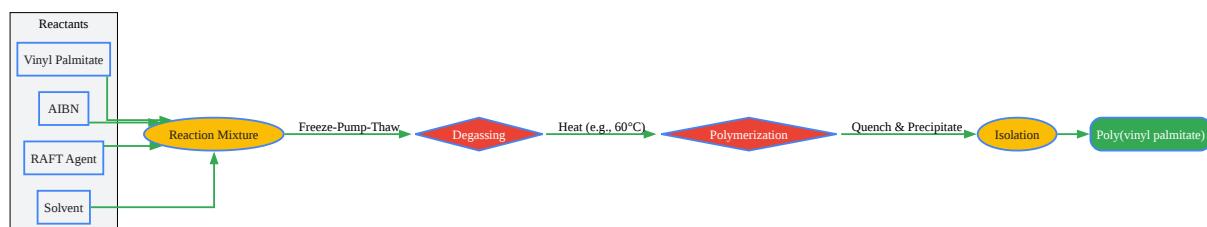
Figure 2: Simplified free-radical polymerization pathway.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This method is applicable to vinyl esters, including **vinyl palmitate**, and involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of Vinyl Esters (General Procedure)

This is a general protocol for the RAFT polymerization of vinyl esters, which can be adapted for **vinyl palmitate**.


Materials:

- **Vinyl palmitate** (monomer)
- AIBN (initiator)
- RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters)
- Anhydrous solvent (e.g., benzene or toluene)
- Schlenk flask or ampule
- Vacuum line and nitrogen/argon supply

Procedure:

- A solution of the monomer, initiator, and RAFT agent in the chosen solvent is prepared in a Schlenk flask or ampule.
- The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
- The sealed vessel is then placed in an oil bath at a specific temperature (e.g., 60 °C) to initiate the polymerization.^[4]

- The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
- The polymerization is quenched by cooling and exposing the mixture to air.
- The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

[Click to download full resolution via product page](#)

Figure 3: General workflow for RAFT polymerization of **vinyl palmitate**.

Applications in Research and Drug Development

The long, hydrophobic palmitate chain of **vinyl palmitate** makes it and its corresponding polymer, poly(**vinyl palmitate**), of interest for applications where hydrophobicity is a key parameter.

- **Hydrophobic Drug Delivery:** Poly(**vinyl palmitate**) and copolymers containing **vinyl palmitate** can be formulated into nanoparticles or microparticles to encapsulate and control the release of hydrophobic drugs.[10] The long alkyl chains can form a hydrophobic core, enhancing the loading capacity for lipophilic active pharmaceutical ingredients (APIs). The

formulation of such particles can be achieved through methods like nanoprecipitation or emulsion-solvent evaporation.[11][12]

- Bioconjugation and Surface Modification: **Vinyl palmitate** can be used as a reagent for the palmitoylation of biomolecules, a process that attaches a palmitoyl group to proteins and other substrates.[13][14] This modification can influence the localization and function of proteins by increasing their affinity for cell membranes.
- Synthesis of Non-ionic Surfactants: **Vinyl palmitate** serves as a precursor for the enzymatic synthesis of sugar fatty acid esters, such as sucrose-6-palmitate and glucose-6-palmitate. [15] These compounds are non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries.

Safety and Toxicology

Detailed toxicological data specifically for **vinyl palmitate** is limited. However, information on related compounds can provide some initial insights.

- Monomer: As a vinyl ester, **vinyl palmitate** should be handled with care, avoiding inhalation, ingestion, and skin contact. It is a combustible liquid.[1]
- Polymer: The biocompatibility of poly(**vinyl palmitate**) has not been extensively studied. However, other long-chain fatty acid esters are generally considered to have low toxicity.[3] Poly(vinyl alcohol), which can be conceptually considered the backbone of hydrolyzed poly(vinyl esters), has been shown to be biocompatible and is used in various biomedical applications.[8][15] Further in vitro and in vivo studies are required to establish a comprehensive safety profile for poly(**vinyl palmitate**) for any biomedical application.

Conclusion

Vinyl palmitate is a versatile monomer with a unique combination of a reactive vinyl group and a long hydrophobic alkyl chain. This structure allows for its polymerization into materials with distinct properties, making it a compound of interest for researchers in polymer chemistry and drug delivery. While its synthesis and polymerization are well-understood, further research is needed to fully explore its potential in pharmaceutical applications, particularly in the development of novel drug carriers for hydrophobic APIs, and to establish a comprehensive toxicological and biocompatibility profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 5. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. zeusinc.com [zeusinc.com]
- 8. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed Amphiphilic Polymeric Nanoparticles of Chitosan, Poly(vinyl alcohol) and Poly(methyl methacrylate) for Intranasal Drug Delivery: A Preliminary In Vivo Study [mdpi.com]
- 12. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Vinyl Palmitate (CAS Number: 693-38-9)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583765#vinyl-palmitate-cas-number-693-38-9-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com